molecular formula C13H18N2O2 B12086310 Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate

Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate

Cat. No.: B12086310
M. Wt: 234.29 g/mol
InChI Key: NRBBQDLAWLRACK-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate core substituted with amino and cyclobutylmethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate typically involves multi-step organic reactions. One common method starts with the nitration of a benzoate derivative, followed by reduction to introduce the amino group. The cyclobutylmethylamino group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The amino groups can undergo oxidation to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyclobutylmethylamino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or amines under basic conditions.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutylmethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

  • Methyl 4-amino-3-chlorobenzoate
  • Methyl 4-amino-3-bromobenzoate
  • Methyl 3-amino-4-methylbenzoate

Comparison: Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate is unique due to the presence of the cyclobutylmethylamino group, which imparts distinct chemical and physical properties. This makes it more versatile in certain applications compared to its simpler analogs like Methyl 4-amino-3-chlorobenzoate and Methyl 4-amino-3-bromobenzoate .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 4-amino-3-(cyclobutylmethylamino)benzoate

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-11(14)12(7-10)15-8-9-3-2-4-9/h5-7,9,15H,2-4,8,14H2,1H3

InChI Key

NRBBQDLAWLRACK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)NCC2CCC2

Origin of Product

United States

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